1-heptyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129046-52-2 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1-heptylindole |
InChI |
InChI=1S/C15H21N/c1-2-3-4-5-8-12-16-13-11-14-9-6-7-10-15(14)16/h6-7,9-11,13H,2-5,8,12H2,1H3 |
InChI Key |
GFQKZLQKUZCBCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Heptyl 1h Indole and Analogous N Alkylated Indoles
Classical and Modern Approaches for Indole (B1671886) Core Synthesis
The foundational step in synthesizing many substituted indoles is the creation of the bicyclic indole structure itself. Over the years, a multitude of methods have been developed, each with its own advantages and limitations.
Fischer Indole Synthesis Variants
First discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for preparing indoles. byjus.comwikipedia.orgambeed.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comwikipedia.org The versatility of this method allows for the preparation of a wide array of substituted indoles by varying the starting materials. byjus.com
The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.org A key step is the irreversible mdpi.commdpi.com-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the N-N bond. The resulting diimine intermediate subsequently cyclizes and eliminates a molecule of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org Catalysts for this reaction can be Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org
A significant advancement is the ability to perform the Fischer indole synthesis as a one-pot, three-component reaction. This approach combines an arylhydrazine, a ketone, and an alkyl halide in a single reaction vessel, streamlining the synthesis of 1,2,3-trisubstituted indoles. researchgate.netrsc.org For instance, the reaction of phenylhydrazine (B124118) hydrochloride with butanone, followed by the addition of an alkyl halide like 1-bromohexane, yields the corresponding N-alkylated 2,3-dimethylindole (B146702) in a rapid and high-yielding process. rsc.org
Metal-Free and Organocatalytic Approaches
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, leading to the rise of metal-free and organocatalytic indole syntheses. These methods avoid the use of potentially toxic and expensive heavy metals.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool. mdpi.comnih.gov These reactions can construct indole-based chiral heterocycles with high efficiency and stereoselectivity. mdpi.comresearchgate.netrsc.org For example, chiral phosphoric acids have been employed to catalyze the asymmetric N-alkylation of indole derivatives. mdpi.com
Metal-free approaches can also involve direct C-H functionalization. For instance, the direct arylation of indoles with diaryliodonium salts can proceed efficiently without a metal catalyst, tolerating a variety of substituents on the indole ring. rsc.org Furthermore, a metal-free reductive N-alkylation of indoles has been developed using aldehydes as the alkylating agent and triethylsilane (Et₃SiH) as a mild reductant. researchgate.net This method is notable for its broad substrate scope, accommodating various substituted indoles and both aromatic and aliphatic aldehydes. researchgate.net
One-Pot Multicomponent Reactions in Indole Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. mdpi.combhu.ac.in MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate diverse molecular libraries. mdpi.comfrontiersin.org
Several MCRs have been developed for the synthesis of functionalized indole systems. frontiersin.org For example, a one-pot, three-component reaction of an indole, an aldehyde, and an amine (Mannich-type reaction) can be used to introduce aminoalkyl groups at the C-3 position of the indole. chemicalbook.com Another strategy involves the Ugi-azide multicomponent reaction of an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) to create complex indole derivatives. chemicalbook.com Recently, a modular assembly of indole-fused seven-membered heterocycles was achieved through an MCR involving indole, formaldehyde, and an amino hydrochloride. mdpi.combhu.ac.in
N-Alkylation Strategies for 1-Heptyl-1H-Indole Formation
Once the indole core is synthesized or obtained commercially, the heptyl group must be introduced onto the nitrogen atom. The N-alkylation of indoles is a common transformation, but achieving selectivity can be challenging due to the competing reactivity of the C-3 position. mdpi.com
Direct Alkylation Methods
Direct N-alkylation is the most straightforward approach, typically involving the reaction of an indole with an alkyl halide in the presence of a base. researchgate.net Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetone. researchgate.netresearchgate.net
A specific, documented example involves the synthesis of 1-[1-(1H-indol-3-yl) heptyl]-1H-indoles. In this procedure, the reaction is carried out with the appropriate starting materials to yield the N-heptylated product. Although the yield for the heptyl derivative was modest (22%), it demonstrates a viable, published pathway for attaching a seven-carbon chain to the indole nitrogen. nih.gov The reaction conditions for analogous N-alkylations often involve stirring the indole with a base before adding the alkyl halide. nih.gov
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Indole | Heptanal derivative | 1-[1-(1H-indol-3-yl) heptyl]-1H-indole | 22% | nih.gov |
The choice of base and solvent system can significantly influence the reaction's outcome. For instance, cesium carbonate has been shown to be an effective base for the N-alkylation of indoles with various alkyl halides in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). researchgate.net
Selective N-Alkylation of 1H-Indoles
Achieving selective N-alkylation over C-3 alkylation is a key challenge. mdpi.com The ambident nature of the indole anion means that reaction conditions can be tuned to favor one product over the other. Generally, the use of polar aprotic solvents and counterions that promote dissociation (like Cs⁺) favors N-alkylation.
Modern catalytic methods offer high selectivity. For example, a platinum-on-HBEA zeolite catalyst enables the highly regioselective N-alkylation of indoles with primary alcohols through a borrowing-hydrogen methodology. rsc.org This process avoids the use of alkyl halides and generates water as the only byproduct. Another approach utilizes an iron-catalyzed two-step, one-pot procedure starting from indolines. The indoline (B122111) is first N-alkylated with an alcohol, followed by a selective oxidation to the corresponding N-alkylated indole, a method that circumvents the direct alkylation of the more reactive indole ring.
Mechanistic Investigations of this compound Synthesis Pathways
The formation of this compound and other N-alkylated indoles can proceed through various mechanistic pathways, largely dictated by the choice of catalyst, reagents, and reaction conditions. Key mechanistic approaches include transition-metal catalysis, phase-transfer catalysis, and acid-catalyzed reactions.
Transition-Metal Catalyzed Pathways:
Transition-metal catalysis offers a powerful and versatile approach to N-alkylation. Several metals, including palladium, iridium, rhodium, and copper, have been employed to facilitate this transformation. mdpi.commdpi.com
Palladium-Catalyzed Reactions: Palladium complexes, often in the presence of specific ligands, can catalyze the N-alkylation of indoles. mdpi.com For instance, a system using [Pd(C3H5)Cl]2 with a sulfoxide-phosphine ligand has been shown to be effective for the N-alkylation of various substituted indoles with allyl acetates, achieving good to excellent enantioselectivities. mdpi.com The proposed mechanism for some palladium-catalyzed reactions involves the formation of a palladium hydride, which then participates in a cycle involving the formation of an enamine, followed by reduction and electrophilic substitution. mdpi.com
Iridium-Catalyzed Hydroamination: Iridium catalysts, particularly with bulky phosphine (B1218219) ligands like DTMB-SEGPHOS, have been utilized for the intermolecular N-H addition of indoles to terminal olefins, such as 1-octene, which is structurally related to the heptyl group. mdpi.com Mechanistic studies suggest that the reaction proceeds via the insertion of the olefin into the Ir-N bond of an N-indolyl complex. This step is kinetically favored over the insertion into the Ir-C bond of the isomeric C-2-indolyl complex, which dictates the N-selectivity of the reaction. mdpi.com
Copper Hydride (CuH) Catalysis: A notable strategy involves a polarity reversal, where N-(benzoyloxy)indoles act as electrophiles. nih.gov In this approach, a copper hydride catalyst facilitates the N-alkylation. DFT calculations have been instrumental in elucidating the ligand-controlled regiodivergence, explaining why certain ligands favor N-alkylation while others direct the reaction to the C3 position. nih.gov
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis provides a practical method for N-alkylation by transporting the indole anion from an aqueous or solid phase to an organic phase where it can react with an alkylating agent. crdeepjournal.orgajgreenchem.com The mechanism involves a catalyst, typically a quaternary ammonium (B1175870) salt, which forms an ion pair with the deprotonated indole. crdeepjournal.org This ion pair is soluble in the organic phase, allowing the reaction with the alkyl halide to proceed. The efficiency and selectivity of PTC can be influenced by the catalyst structure, solvent, and the nature of the base. ajgreenchem.combeilstein-journals.org Mechanistic studies have explored both homogeneous solubilization and interfacial mechanisms. crdeepjournal.org
Borrowing Hydrogen Methodology:
A greener approach to N-alkylation utilizes the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgresearchgate.netthieme-connect.com In this process, a catalyst, such as a Pt/HBEA zeolite or an iron complex, temporarily "borrows" hydrogen from an alcohol (e.g., heptanol) to form an aldehyde in situ. nih.govrsc.org The indole then condenses with the aldehyde to form an enamine or imine intermediate. The catalyst subsequently returns the borrowed hydrogen to this intermediate, resulting in the N-alkylated indole and regenerating the catalyst. rsc.orgresearchgate.net Mechanistic studies suggest a cooperative action between metal sites (for dehydrogenation/hydrogenation) and acid/base sites (for condensation). rsc.org
Regioselectivity and Stereoselectivity Considerations in Synthesis
Controlling the regioselectivity (N- vs. C-alkylation) and stereoselectivity (in the case of chiral products) is paramount in the synthesis of compounds like this compound.
Regioselectivity:
The inherent nucleophilicity of the indole ring, particularly at the C3 position, often leads to a mixture of N- and C-alkylated products. nih.gov Several factors influence the regiochemical outcome:
Counter-ion and Solvent: In classical SN2-type alkylations, the choice of base and solvent is crucial. The nature of the counter-ion (e.g., K+, Na+, Li+) can significantly affect the N/C selectivity. tandfonline.com Dipolar aprotic solvents like DMF tend to favor N-alkylation by promoting the dissociation of the indolide salt. tandfonline.comgoogle.com For instance, one-pot Fischer indolisation followed by N-alkylation showed that using DMF as a solvent at elevated temperatures led to complete N-alkylation. rsc.org
Catalyst and Ligand Control: As seen in transition-metal catalysis, the ligand plays a pivotal role. In CuH-catalyzed reactions, the use of DTBM-SEGPHOS as a ligand leads to excellent N-selectivity, while Ph-BPE favors C3-alkylation. nih.gov Similarly, in iridium-catalyzed reactions, bulky ligands promote N-alkylation. mdpi.com
Protecting/Directing Groups: While often avoided for atom economy, the use of directing groups on the indole nitrogen can steer alkylation to other positions. Conversely, functionalization at the C2 and C3 positions can be used to block these sites and prevent side reactions, thereby favoring N-alkylation. mdpi.com
Reaction Conditions: Temperature can also be a determining factor. In some systems, thermodynamic control at higher temperatures can favor the more stable N-alkylated product. beilstein-journals.orgrsc.org
Stereoselectivity:
When the alkylating agent or the indole itself is chiral, or when a new stereocenter is formed during the reaction, controlling the stereoselectivity becomes essential.
Chiral Catalysts: The use of chiral catalysts is the most common strategy for achieving enantioselective N-alkylation. Chiral phosphoric acids, cinchona alkaloid-based phase-transfer catalysts, and transition-metal complexes with chiral ligands have all been successfully employed. mdpi.com For example, an iridium complex with a chiral DTMB-SEGPHOS ligand can achieve high enantioselectivity in the hydroamination of olefins. mdpi.com
Aza-Wacker Type Reactions: Enantioselective N-alkylation of indoles has been achieved via an intermolecular aza-Wacker-type reaction. nih.gov Isotopic labeling experiments have supported a syn-amino-palladation mechanism, which is crucial for understanding and predicting the stereochemical outcome. nih.gov
Substrate Control: The structure of the substrates, including the indole and the alkylating agent, can influence stereoselectivity. Steric hindrance in either reaction partner can impact the approach to the catalyst's chiral environment, thereby affecting the enantiomeric excess of the product. mdpi.com
The table below summarizes key findings from various synthetic methodologies regarding mechanistic aspects and selectivity.
| Methodology | Catalyst/Reagent | Key Mechanistic Feature | Regioselectivity | Stereoselectivity | Reference |
| Iridium-Catalyzed Hydroamination | [Ir(cod)Cl]2 / DTMB-SEGPHOS | Olefin insertion into Ir-N bond of N-indolyl complex. | High N-selectivity. | Moderate to good enantioselectivity. | mdpi.com |
| Copper Hydride Catalysis | CuH / DTBM-SEGPHOS or Ph-BPE | Polarity reversal using N-(benzoyloxy)indoles. | Ligand-controlled: DTBM-SEGPHOS for N-alkylation, Ph-BPE for C3-alkylation. | Good to excellent enantioselectivity. | nih.gov |
| Palladium-Catalyzed Allylation | [Pd(C3H5)Cl]2 / Sulfoxide-phosphine ligand | Formation of a palladium-allyl complex. | High N-selectivity. | Good to excellent enantioselectivity. | mdpi.com |
| Phase-Transfer Catalysis (PTC) | Quaternary ammonium salts / Base | Formation of a reactive ion-pair in the organic phase. | Generally favors N-alkylation, influenced by solvent and base. | Can be enantioselective with chiral catalysts. | mdpi.comcrdeepjournal.orgajgreenchem.com |
| Borrowing Hydrogen | Pt/HBEA or Iron complexes / Alcohol | In situ formation of an aldehyde from an alcohol. | High N-selectivity. | Not typically stereoselective unless a chiral catalyst is used. | nih.govrsc.orgresearchgate.net |
| Fischer Indolisation/N-alkylation | Acid / NaH, DMF | One-pot indolisation followed by deprotonation and alkylation. | High N-selectivity at elevated temperatures in DMF. | Not applicable as a new stereocenter is not formed at the N-position. | rsc.org |
Advanced Analytical Characterization of 1 Heptyl 1h Indole and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 1-heptyl-1H-indole and its metabolites, enabling their separation from complex mixtures and subsequent quantification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are routinely utilized.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. filab.fr It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of indole (B1671886) derivatives, GC-MS has been used for the simultaneous identification and quantification of synthetic cannabinoids in seized materials. nih.gov The method's accuracy and reproducibility can be enhanced by using deuterated internal standards. nih.gov
GC-MS analysis typically involves a gas chromatograph equipped with a capillary column, which separates compounds based on their boiling points and interactions with the stationary phase. notulaebotanicae.ro The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint. nist.gov The temperature program of the GC oven is a critical parameter that is optimized to achieve good separation of the target analytes. notulaebotanicae.ro
Table 1: GC-MS Parameters for Analysis of Indole Derivatives
| Parameter | Typical Value/Condition | Reference |
| Column Type | ZB 5-MS capillary, HP-5MS | notulaebotanicae.ro |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | notulaebotanicae.ro |
| Carrier Gas | Helium | notulaebotanicae.ro |
| Flow Rate | 1.0 mL/min | notulaebotanicae.ro |
| Injection Mode | Split | notulaebotanicae.ro |
| Injector Temperature | 250-280 °C | notulaebotanicae.rooup.com |
| Mass Spectrometer | Quadrupole, Mass Selective Detector | notulaebotanicae.ro |
| Ionization Mode | Electron Ionization (EI) at 70 eV | notulaebotanicae.ro |
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
LC-MS is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. LC-MS has been instrumental in the study of the metabolism of synthetic cannabinoids, allowing for the identification of various phase I metabolites. nih.gov
In a typical LC-MS setup, a liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. acs.org The development of LC-MS methods often involves optimizing the mobile phase composition and gradient to achieve the best separation of target compounds. mdpi.com For instance, a common mobile phase for the analysis of indole metabolites consists of a mixture of water and acetonitrile (B52724) with an acid modifier like formic acid. nih.gov The use of tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity for the detection of metabolites in complex biological matrices like urine. nih.govacs.org
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique used for the analysis and purification of various compounds. hplc.eu When coupled with a suitable detector, such as a UV detector or a mass spectrometer, HPLC can be used for both qualitative and quantitative analysis. beilstein-journals.org In the analysis of indole derivatives, HPLC has been used to determine the purity of synthesized compounds. google.com
The separation in HPLC is achieved by passing the sample through a column packed with a stationary phase. The choice of the stationary phase and the mobile phase is critical for achieving the desired separation. hplc.eu For example, reversed-phase columns, such as C18, are commonly used for the separation of non-polar to moderately polar compounds like this compound. google.com
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the detailed structural analysis and purity verification of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are key techniques in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the chemical environment of the atoms within a molecule. acs.orgnih.govresearchgate.netacs.org
In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide information about the types of protons, their relative numbers, and their neighboring protons, respectively. youtube.com For indole derivatives, the signals in the aromatic region are characteristic of the indole ring protons. researchgate.net ¹³C NMR provides information about the different carbon atoms in the molecule. youtube.com The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). mdpi.com Two-dimensional NMR techniques can be used to further assign proton and carbon signals and establish connectivity within the molecule. acs.org
Table 2: Representative NMR Data for Indole Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |
| 1-[1-(1H-indol-3-yl) heptyl]-1H-indoles | ¹³C | 135.22, 134.00, 127.81, 126.59, 124.23, 123.78, 121.29, 121.48, 120.87, 118.44, 118.13, 117.51, 115.22, 110.78, 110.35, 100.67, 59.80, 37.41, 32.54, 27.18, 25.98, 12.87 | researchgate.net |
| N-((1H-Indol-3-yl)methyl)-1-cyclohexylmethanamine | ¹H | 9.41, 7.87, 7.52, 7.42, 7.36, 7.27, 4.23, 3.14, 2.83, 1.92, 1.45 | b-cdn.net |
| N-((1H-Indol-3-yl)methyl)-1-cyclohexylmethanamine | ¹³C | 128.4, 124.8, 122.2, 122.0, 119.6, 119.2, 112.1, 111.9, 51.0, 45.4, 38.4, 32.2, 27.4, 26.8 | b-cdn.net |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a technique that provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. acs.orghmdb.ca This is a critical tool for confirming the identity of newly synthesized compounds and for identifying unknown metabolites. acs.org
HRMS instruments, such as time-of-flight (TOF) mass spectrometers, can measure mass-to-charge ratios with high precision, often to four or more decimal places. acs.org This level of accuracy allows for the calculation of a unique elemental formula for a given ion, which is invaluable for structural elucidation. nih.gov For example, the calculated and found mass-to-charge ratios for a protonated molecule [M+H]⁺ can be compared to confirm the elemental composition. b-cdn.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for the structural elucidation of this compound by identifying its key functional groups. The IR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation, which induces molecular vibrations at specific frequencies corresponding to the molecule's chemical bonds.
The IR spectrum of this compound is characterized by several distinct absorption bands. The aromatic C-H stretching vibrations associated with the indole ring are typically observed in the 3100-3000 cm⁻¹ region. libretexts.org In contrast, the aliphatic C-H stretching vibrations from the heptyl chain appear at slightly lower wavenumbers, generally between 2960 and 2850 cm⁻¹. libretexts.org This clear distinction allows for the identification of both the aromatic and saturated hydrocarbon portions of the molecule.
Stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic indole ring give rise to absorption bands in the 1600-1400 cm⁻¹ range. libretexts.org The presence of the heptyl group is further confirmed by C-H bending vibrations, with a characteristic scissoring absorption around 1470-1450 cm⁻¹ and a methyl rock between 1370-1350 cm⁻¹. libretexts.org
When analyzing the metabolites of this compound, IR spectroscopy can reveal biotransformations. For example, the introduction of a hydroxyl group (-OH) onto either the indole ring or the heptyl chain would result in a broad and strong absorption band in the 3500-3200 cm⁻¹ region. If metabolism leads to the formation of a carbonyl group (C=O), such as in a ketone or aldehyde, a strong, sharp peak would appear in the 1760-1690 cm⁻¹ range. masterorganicchemistry.com
Table 1: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Indole Ring | 3100-3000 libretexts.org |
| Aliphatic C-H Stretch | Heptyl Chain | 2960-2850 libretexts.org |
| Aromatic C=C Stretch | Indole Ring | 1600-1400 libretexts.org |
| Aliphatic C-H Bend (Scissoring) | Heptyl Chain | 1470-1450 libretexts.org |
| Aliphatic C-H Bend (Methyl Rock) | Heptyl Chain | 1370-1350 libretexts.org |
Sample Preparation and Extraction Protocols for Complex Matrices
The accurate and reliable analysis of this compound and its metabolites from complex biological samples, such as blood, urine, or oral fluid, necessitates effective sample preparation and extraction. The primary objective of these protocols is to isolate the target analytes from endogenous interferences, concentrate them, and present them in a suitable solvent for instrumental analysis. The most common techniques for this purpose are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of compounds between two immiscible liquid phases. For a nonpolar compound like this compound, extraction from an aqueous biological matrix is typically performed using a nonpolar organic solvent such as hexane (B92381) or ethyl acetate. The pH of the aqueous sample can be adjusted to optimize the partitioning of the analytes into the organic phase.
Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that utilizes a solid sorbent packed in a cartridge to selectively adsorb the analytes from the liquid sample. For this compound and its potentially more polar metabolites, reversed-phase sorbents like C18 are commonly used. The process involves conditioning the sorbent, loading the sample, washing away interfering compounds, and finally eluting the purified analytes with a small volume of an organic solvent. This technique offers high recovery and selectivity and is amenable to automation. ed.ac.uk
Table 2: Comparison of Common Extraction Techniques
| Extraction Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Simple, inexpensive | Labor-intensive, large solvent consumption, potential for emulsion formation |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent | High recovery and selectivity, easily automated, less solvent usage | Higher cost per sample, requires method development |
Method Validation and Quality Control in Analytical Science
To ensure that the analytical methods used for the determination of this compound and its metabolites are fit for their intended purpose, rigorous method validation is essential. This process establishes the performance characteristics of a method and demonstrates its reliability. The validation should encompass several key parameters as outlined by international guidelines. libretexts.org
Selectivity is the ability of the method to differentiate and quantify the analyte from other components in the sample. This is confirmed by analyzing blank samples of the matrix to ensure no interfering peaks are present at the retention time of the analyte.
Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrumental response over a defined range. This is typically evaluated by a calibration curve with a correlation coefficient (r²) of ≥ 0.99 being desirable.
Accuracy and Precision are measures of how close the experimental results are to the true value and to each other, respectively. Accuracy is often assessed through recovery studies in spiked samples, with results ideally falling within 85-115% of the expected value. Precision is determined by replicate analyses and is expressed as the relative standard deviation (RSD), which should generally be ≤ 15%.
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.
Quality Control (QC) procedures are implemented in routine analysis to monitor the ongoing performance of the validated method. This involves the regular analysis of QC samples at low, medium, and high concentrations to ensure the continued accuracy and precision of the results.
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Description | Common Acceptance Criteria |
| Selectivity | Ability to measure the analyte without interference | No significant peaks in blank samples at the analyte's retention time |
| Linearity | Proportionality of response to concentration | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of the measured value to the true value | 85-115% recovery |
| Precision | Closeness of replicate measurements | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable accuracy and precision | Signal-to-noise ratio ≥ 10; RSD ≤ 20% |
Structure Activity Relationship Sar Studies of 1 Heptyl 1h Indole Analogues
Impact of N-Alkyl Chain Length on Biological Activity
The length of the N-alkyl chain on the indole (B1671886) ring is a significant determinant of biological activity in this class of compounds. Research has shown that this chain length directly influences the binding affinity for cannabinoid receptors, CB1 and CB2.
Comparative Analysis with Pentyl, Hexyl, and Nonyl Analogues
Systematic studies have revealed that an N-alkyl chain of at least three carbons is necessary for high-affinity binding to both CB1 and CB2 receptors. nih.govresearchgate.net Optimal activity is generally observed with chain lengths of four to six carbons. psu.edu For instance, the n-pentyl analogue, JWH-018, demonstrates potent binding to both CB1 and CB2 receptors. researchgate.netnih.gov Similarly, the n-butyl (JWH-073) and n-hexyl (JWH-019) analogues also exhibit significant activity. nih.gov
However, extending the alkyl chain to a heptyl group often leads to a notable decrease in binding affinity at both receptors. nih.govresearchgate.net In some cases, the n-heptyl indole derivative shows reduced activity compared to its shorter-chain counterparts. psu.edu Further elongation to a nonyl group continues this trend of diminished activity. nih.gov This suggests that while a certain chain length is beneficial, excessive length can be detrimental to the molecule's ability to effectively interact with its target receptors.
| Compound Analogue | N-Alkyl Chain Length | Receptor Binding Affinity |
| Pentyl Analogue | 5 carbons | Optimal |
| Hexyl Analogue | 6 carbons | Optimal |
| Heptyl Analogue | 7 carbons | Decreased |
| Nonyl Analogue | 9 carbons | Further Decreased |
Steric and Electronic Effects of the Heptyl Moiety
The decreased activity of the heptyl analogue can be attributed to steric and electronic factors. The longer heptyl chain may introduce steric hindrance, preventing the molecule from fitting optimally into the binding pocket of the receptor. nih.govnih.gov This interference can disrupt the crucial interactions required for a strong binding affinity.
From an electronic standpoint, the increased lipophilicity of the longer alkyl chain can also influence how the molecule partitions into the cell membrane and interacts with the receptor. While some lipophilicity is necessary for activity, an excessively long chain like the heptyl or nonyl group may lead to non-specific binding or unfavorable interactions within the receptor's microenvironment, thereby reducing its specific biological activity.
Influence of Indole Ring Substitutions on Activity Profiles
Modifications to the indole ring itself play a crucial role in modulating the biological activity of 1-heptyl-1H-indole analogues. Substitutions at various positions can significantly alter the compound's affinity and efficacy.
Modifications at C2, C3, C5, and C6 Positions of the Indole Nucleus
Substitutions at several positions on the indole nucleus have been explored to understand their impact on activity.
C2 Position: The addition of a methyl group at the C2 position can influence activity. In some series, 2-methylation has been shown to decrease affinity for the CB1 receptor. nih.gov However, it can also improve selectivity for the CB2 receptor. nih.gov Interestingly, a methyl substitution at the C2 position can sometimes lead to a shift in the SAR profile, where the n-propyl analogue becomes more active and the n-heptyl analogue less active compared to their unmethylated counterparts. nih.gov
C3 Position: The C3 position is critical, and the presence of a linear alkyl group at this position is often instrumental for activity. acs.orgnih.gov The length of this alkyl chain can profoundly influence the allosteric modulation of the CB1 receptor. acs.orgnih.gov While shorter chains are often preferred, a C3-n-heptyl substitution has been synthesized and studied in the context of indole-2-carboxamides. nih.gov
C5 and C6 Positions: Substitutions on the benzene (B151609) ring portion of the indole, such as at the C5 and C6 positions, can also have significant effects. Halogenation at the C5 position, for instance with bromine or iodine, has been found to greatly decrease CB1 receptor affinity compared to non-halogenated analogues. nih.gov In some indole-2-carboxamide series, moving a chloro group from the C5 to the C6 position drastically reduces binding affinity. acs.orgnih.gov However, in other contexts, substitutions at the C6 position have been associated with high CB1 binding affinity. researchgate.net The steric bulk of substituents at C5 and C6 can sometimes prevent certain reactions, such as diamidation, from occurring. rsc.orgkaist.ac.krscispace.com
Role of Electronegative and Electron-Donating Groups
The electronic nature of the substituents on the indole ring is a key factor in determining biological activity.
Electronegative Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), can have varied effects. A chloro group at the C5 position is often found in potent allosteric modulators of the CB1 receptor. nih.govnih.gov However, as mentioned, C5-halogenation in other series can be detrimental to CB1 affinity. nih.gov In some cases, electronegative groups on the indole ring result in better inhibitory activity than electron-donating groups. mdpi.com
Electron-Donating Groups: Electron-donating groups, such as methoxy (B1213986) or methyl groups, can also modulate activity. acs.org For instance, a methoxy group at the C6 position of the indole has been shown to reduce the allosteric effect on the CB1 receptor. acs.org In some studies, compounds with electron-donating groups at the 4-position of the indole ring have shown potent anti-inflammatory activity. mdpi.com The presence of a methyl group at the C2 position can decrease CB1 affinity but increase CB2 selectivity. nih.govnih.gov
| Position | Substituent Type | General Effect on Activity |
| C2 | Methyl (Electron-Donating) | Can decrease CB1 affinity, but increase CB2 selectivity. nih.govnih.gov |
| C3 | Linear Alkyl | Length is critical for allosteric modulation of CB1. acs.orgnih.gov |
| C5 | Halogen (Electronegative) | Can be beneficial for allosteric modulation but detrimental to direct binding affinity in some series. nih.govnih.gov |
| C6 | Chloro (Electronegative) | Can drastically reduce binding affinity compared to C5-chloro in some series. acs.orgnih.gov |
| C5/C6 | Bulky Groups | Can sterically hinder reactions and interactions. rsc.orgkaist.ac.krscispace.com |
Contribution of Attached Moieties (e.g., Naphthoyl, Phenylacetyl, Carboxamide) to SAR
Naphthoyl Group: The 1-naphthoyl group is a common feature in many potent synthetic cannabinoids. nih.gov Substitutions on the naphthoyl ring itself, such as halogens or methoxy groups, can fine-tune the activity. nih.govnih.gov For example, electron-withdrawing halogen substituents at the C4 position of the naphthoyl ring have been studied, showing that moderate electronegativity can be consistent with good receptor affinity. nih.govresearchgate.net The position of these substituents is also critical, as C8-substituents on the naphthoyl ring can decrease activity due to steric interference. nih.gov
Phenylacetyl Group: Replacing the naphthoyl group with a phenylacetyl moiety is another structural variation. These compounds also exhibit cannabimimetic activity, indicating that the phenylacetyl group can serve as a suitable bioisostere for the naphthoyl group in certain contexts. nih.gov
Carboxamide Group: The introduction of a carboxamide group, often at the C2 or C3 position of the indole, leads to a different class of compounds, including allosteric modulators of the CB1 receptor. nih.govacs.orgnih.gov The presence of the carboxamide functionality is often critical for these allosteric effects. acs.orgnih.govjetir.org The nature of the substituents on the carboxamide's nitrogen atom also plays a significant role in determining the compound's potency and efficacy. nih.gov For instance, in a series of indole-2-carboxamides, a diethylamino group on the phenyl ring attached to the amide was found to be more potent than a piperidinyl group. nih.gov
| Attached Moiety | Position on Indole | Typical Pharmacological Profile |
| Naphthoyl | C3 | Potent Cannabinoid Receptor Agonists. nih.govnih.gov |
| Phenylacetyl | C3 | Cannabimimetic Activity. nih.gov |
| Carboxamide | C2/C3 | Allosteric Modulators of CB1, Antimalarial Activity. nih.govacs.orgjetir.org |
Computational Approaches to SAR Analysis and Lead Optimization
Computational methods have become indispensable in modern drug discovery, providing powerful tools to analyze structure-activity relationships (SAR) and guide the optimization of lead compounds. For analogues of this compound, these approaches offer insights into the molecular features governing their biological activity, enabling more rational and efficient design of new derivatives. By modeling the quantitative relationship between chemical structure and biological effect, and by simulating the interactions between a ligand and its target protein, researchers can predict the potency of novel compounds and understand the structural basis for their activity.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical properties of a series of compounds with their biological activities. nih.govnih.gov These models are then used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.
For indole derivatives, QSAR studies have been instrumental in elucidating the key structural requirements for activity at various targets, including cannabinoid receptors. ingentaconnect.comnih.gov In a typical QSAR study, a set of known molecules, such as various N-1 alkylindole analogues, is described by a range of calculated molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including topological, thermodynamic, spatial, and electrotopological properties. ingentaconnect.com
One study on 73 indole-carbaldehyde derivatives acting as cannabinoid receptor 2 (CB2) agonists developed a robust QSAR model using six descriptors. ingentaconnect.com The model demonstrated a strong correlation between the descriptors and the agonistic activity, with a squared correlation coefficient (r²) of 0.888, indicating that the model could explain nearly 89% of the variance in the biological data. ingentaconnect.com Such models help identify which molecular properties are most influential. For instance, studies on other heterocyclic compounds have shown that properties like hydrophobicity and the presence of specific functional groups can have either a favorable or detrimental effect on activity. nih.gov
The predictive power of QSAR models is rigorously tested using both internal validation methods, like leave-one-out cross-validation, and external validation with a test set of compounds not used in model generation. nih.govingentaconnect.com For the indole-carbaldehyde derivatives, the model showed good predictive ability with a test set correlation value of 0.881. ingentaconnect.com Similarly, QSAR models developed for N,N'-diphenyl urea (B33335) and 1H-indole-2-carboxamide derivatives as CB1 receptor modulators were validated according to OECD guidelines, ensuring their statistical significance and reliability. orientjchem.org
These studies collectively underscore the utility of QSAR in systematically exploring the SAR of indole analogues. By quantifying the impact of structural modifications, QSAR provides a predictive framework to guide the design of compounds with enhanced potency and selectivity.
Table 1: Examples of QSAR Studies on Indole Analogues
| Compound Series | Target | Key Findings from QSAR Model | Statistical Significance (Example) | Reference |
|---|---|---|---|---|
| Indole-carbaldehyde derivatives | Cannabinoid Receptor 2 (CB2) | Activity is modeled by six descriptors from topological, thermodynamic, spatial, and electrotopological classes. | r² = 0.888; Test set r² = 0.881 | ingentaconnect.com |
| 1H-Indole-2-carboxamide derivatives | Cannabinoid Receptor 1 (CB1) | Electro-topological state atom descriptors (maxdO, minsssN) and 3D descriptors were found to be crucial for modulating CB1 activity. | Model selected based on R² > 0.6 and Q² > 0.5 | orientjchem.org |
| Indolylmethylamine derivatives | Monoamine Oxidase (MAO-A/B) | 3D-QSAR (CoMFA) models showed that steric and electrostatic properties at the 5-position of the indole ring are critical for MAO selectivity. | N/A | researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). capes.gov.brnih.gov This technique provides a detailed, three-dimensional view of the ligand-target complex, revealing specific interactions such as hydrogen bonds, hydrophobic interactions, and aromatic stacking that stabilize the binding. capes.gov.brnih.gov
For analogues of this compound, docking studies have been crucial for understanding their interactions with cannabinoid receptors and other protein targets. capes.gov.br For example, molecular modeling and docking of a series of 1-alkyl-3-(1-naphthoyl)indoles into the CB1 receptor showed that their binding affinities were consistent with aromatic stacking interactions within a specific aromatic microdomain of the receptor. capes.gov.br This insight helps explain why certain aromatic substituents on the indole scaffold enhance binding affinity.
Docking simulations can also rationalize observed SAR trends. Research on cannabimimetic indoles has shown that the length of the N-1 alkyl chain significantly impacts receptor affinity. researchgate.net While chains of 4 to 6 carbons often result in optimal activity, a longer chain like the heptyl group can lead to a decrease in binding affinity. researchgate.netresearchgate.net Docking can visualize how a longer chain might extend beyond an optimal hydrophobic pocket or introduce steric clashes with the receptor, thus explaining the reduced potency. capes.gov.brresearchgate.net
In the development of novel inhibitors, docking is used throughout the modification process to qualify potential candidates. For instance, in a study aiming to develop ATX inhibitors from an indole-3-carboxylic acid lead, molecular docking was used to guide structural modifications, ultimately identifying a potent derivative with an IC₅₀ value of 2.3 nM. nih.gov Similarly, docking of indomethacin (B1671933) analogues, including a heptyl ester derivative, into the active site of the COX enzyme revealed that the derived compounds had enhanced negative binding energies compared to the parent drug, supporting their potential as more potent anti-inflammatory agents. acs.org
The results from docking simulations are often presented as binding energies or scores, which estimate the binding affinity. Lower (more negative) binding energy values generally suggest stronger binding. These simulations provide a structural hypothesis for the observed biological activity, guiding further lead optimization. acs.orgresearchgate.net
Table 2: Examples of Molecular Docking Studies on Indole Analogues
| Compound Series | Protein Target | Key Insights from Docking | Example Finding | Reference |
|---|---|---|---|---|
| 1-Alkyl-3-(1-naphthoyl)indoles | Cannabinoid Receptor 1 (CB1) | Binding affinity is consistent with aromatic stacking interactions in the receptor's aromatic microdomain. | Provides a structural basis for affinity at the CB1 receptor. | capes.gov.br |
| Indole-3-carboxylic acid analogues | Autotaxin (ATX) | Guided structural modifications, leading to the identification of a benzamide (B126) derivative with high inhibitory activity. | Identified compound 24 with an IC₅₀ of 2.3 nM. | nih.gov |
| Heptyl ester of Indomethacin | Cyclooxygenase (COX) | Showed augmented negative binding energy compared to the parent drug, suggesting stronger binding. | Binding energy of -150.91 kJ/mol for the heptyl derivative vs. -141.07 for the parent drug. | acs.org |
| Bis-indole derivatives | HIV-1 glycoprotein (B1211001) 41 (gp41) | Used to predict binding conformations of fusion inhibitors into a conserved hydrophobic pocket. | Guided optimization of lead compounds to achieve submicromolar activity. | nih.gov |
In Vitro Biological Activity and Molecular Mechanisms of 1 Heptyl 1h Indole Derivatives
Cannabinoid Receptor Ligand Interactions (CB1 and CB2)
The interaction of indole (B1671886) derivatives with cannabinoid receptors, CB1 and CB2, has been a significant area of research. These receptors are G protein-coupled receptors (GPCRs) that are key components of the endocannabinoid system, playing roles in various physiological processes. bmglabtech.com Synthetic indole-based compounds have been developed as potent ligands for these receptors, often exhibiting high affinity and, in some cases, selectivity for one receptor over the other. google.comnih.gov The length of the N-1 alkyl chain in cannabimimetic indoles is a critical determinant of their binding affinity to both CB1 and CB2 receptors. researchgate.net
Allosteric Modulation Mechanisms and Functional Selectivity
Beyond simple agonism and antagonism at the primary (orthosteric) binding site, 1-heptyl-1H-indole derivatives can also function as allosteric modulators. mdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, inducing a conformational change that can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the binding and/or signaling of an orthosteric ligand. mdpi.com
Indole-2-carboxamides are a well-studied class of CB1 allosteric modulators. acs.orgresearchgate.net For example, the prototypical allosteric modulator, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), enhances the binding of agonists but antagonizes their G-protein coupling. acs.orgresearchgate.net Structure-activity relationship (SAR) studies have revealed that modifications to the indole scaffold, such as the length of the alkyl group at the C3 position and substituents on the indole ring, significantly impact the binding affinity (KB) and the degree of allosteric modulation (α value). acs.orgnih.gov
A key aspect of allosteric modulation is the potential for functional selectivity, also known as biased signaling. This phenomenon occurs when a ligand preferentially activates one intracellular signaling pathway over another. For instance, some indole-2-carboxamide allosteric modulators of the CB1 receptor have been shown to antagonize G-protein-dependent signaling while simultaneously promoting β-arrestin-mediated pathways. acs.orgresearchgate.net This biased signaling offers the potential to develop therapeutics with more specific effects and fewer side effects.
Intracellular Signaling Pathway Modulation (e.g., G protein, cAMP, ERK1/2, β-arrestin)
The binding of this compound derivatives to cannabinoid receptors triggers a cascade of intracellular signaling events. As GPCRs, CB1 and CB2 receptors primarily couple to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. lumirlab.comresearchgate.net
However, the signaling is more complex and can involve other pathways. For instance, CB2 receptor activation can also lead to the activation of Gαs proteins, which stimulates adenylyl cyclase. acs.org Both G proteins and β-arrestins can stimulate mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases (ERK1/2). researchgate.net
Certain indole-based allosteric modulators of the CB1 receptor have been shown to induce ERK1/2 phosphorylation through a β-arrestin-mediated pathway, even while inhibiting G-protein coupling. acs.org For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide was found to induce ERK1/2 phosphorylation in a manner sensitive to β-arrestin 1 knockdown. acs.org This demonstrates the ability of these compounds to selectively engage different downstream signaling effectors, a hallmark of functional selectivity. acs.orgnih.gov The recruitment of β-arrestins to the receptor, often following G protein-coupled receptor kinase (GRK)-mediated phosphorylation, can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades. researchgate.netcsic.es
Enzymatic Inhibition and Activation Studies (In Vitro)
Indole derivatives, including those with a this compound core structure, have been investigated for their ability to inhibit a variety of enzymes, highlighting their potential as therapeutic agents for a range of diseases.
Inhibition of Key Enzymes (e.g., Cyclooxygenase, Topoisomerase IV, DNA Gyrase, Hepsin, Histone Deacetylase)
Cyclooxygenase (COX): Indole derivatives have a well-established history as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. iajps.com For example, Indomethacin (B1671933), a non-steroidal anti-inflammatory drug (NSAID), is a substituted indole. caymanchem.com Ester derivatives of indomethacin, such as indomethacin heptyl ester, have been shown to exhibit enhanced selectivity for the COX-2 isoform over COX-1. caymanchem.comcaymanchem.com Specifically, indomethacin heptyl ester has an IC50 value of 0.04 µM for the inhibition of human recombinant COX-2, making it significantly more potent as a COX-2 inhibitor. caymanchem.com Other synthesized indole derivatives have also demonstrated selective COX-2 inhibition and anti-inflammatory activity. nih.govchula.ac.th
Topoisomerase IV and DNA Gyrase: Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes for bacterial DNA replication and are validated targets for antibacterial agents. oup.complos.orgacs.org Certain indole derivatives have been identified as inhibitors of these enzymes. For instance, a series of 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea has been shown to inhibit both S. aureus topoisomerase IV and DNA gyrase. nih.gov Other studies have identified indole derivatives that are potent inhibitors of topoisomerase IV, with some compounds showing IC50 values in the micromolar range. researchgate.net
Hepsin: Hepsin is a cell-surface serine protease that is overexpressed in several types of cancer, making it an attractive therapeutic target. Researchers have discovered 2-aryl/pyridin-2-yl-1H-indole derivatives that act as potent and selective inhibitors of hepsin. ijpsr.infoijpsr.com
Histone Deacetylase (HDAC): Histone deacetylases are enzymes that play a crucial role in gene expression, and their inhibition is a promising strategy for cancer therapy. google.com A series of 2-methyl-1H-indol-3-ethylsulfamoylphenylacrylamides has been synthesized and evaluated for HDAC inhibitory activity, with some compounds showing promising results. ijpsr.infoijpsr.comnih.gov
Mechanism-Based Enzyme Assays
Mechanism-based enzyme assays are crucial for understanding how a compound inhibits an enzyme. These assays can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and provide insights into the molecular interactions between the inhibitor and the enzyme's active site.
For example, in the study of indole derivatives as tyrosinase inhibitors, Lineweaver-Burk plot analysis was used to determine the mechanism of inhibition. researchgate.net Similarly, for cholinesterase inhibitors, enzymatic assays based on Ellman's spectrophotometric method are employed to determine IC50 values and the mechanism of inhibition. mdpi.com In the context of topoisomerase inhibition, biochemical assays can confirm whether a compound interferes with the ATP hydrolysis activity of the enzyme or stabilizes the cleavage complex. researchgate.net The development of novel cell-free assays has also been instrumental in probing the mechanistic details of enzyme inhibition by indole derivatives, for instance, in the study of IDO1 inhibitors. bham.ac.uk
Interactive Table of Research Findings
Cannabinoid Receptor Interactions
| Compound Class | Receptor | Activity | Key Findings | Reference |
|---|---|---|---|---|
| N-1 Alkyl Indoles | CB1 & CB2 | Agonist | Optimal binding with a pentyl chain; heptyl chain can decrease affinity. | researchgate.net |
| Indole-2-carboxamides | CB1 | Allosteric Modulator (PAM/NAM) | Modulate agonist binding and G-protein coupling; exhibit functional selectivity. | acs.orgresearchgate.net |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | CB1 | Allosteric Modulator | Induces β-arrestin mediated ERK1/2 phosphorylation. | acs.org |
Enzymatic Inhibition
| Enzyme | Inhibitor Class | Example Compound | IC50/Activity | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Indomethacin Esters | Indomethacin heptyl ester | 0.04 µM | caymanchem.com |
| Topoisomerase IV | Indole-thiosemicarbazides | 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | 14 µM | researchgate.net |
| DNA Gyrase & Topoisomerase IV | Indole-ethylthioureas | 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea | Active Inhibitor | nih.gov |
| Hepsin | 2-aryl/pyridin-2-yl-1H-indoles | 2-(6-((1-hydroxycyclohexyl)methyl)pyridin-2-yl)-1H-indole-5-carboximidamide | Good Activity | ijpsr.info |
| Histone Deacetylase (HDAC) | Indole-3-ethylsulfamoylphenylacrylamides | (E)-N-hydroxy-3-(3-(N-(2-(2-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)acrylamide | Good Results | ijpsr.info |
In Vitro Antimicrobial and Antifungal Efficacy
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
Derivatives of this compound have demonstrated notable antibacterial properties, with their effectiveness often influenced by the specific substitutions on the indole core and the type of bacterial strain. Generally, these compounds exhibit greater activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.govscirp.orgcolab.ws This difference in susceptibility is often attributed to the structural variations in the cell walls of these two bacterial groups. mdpi.com
Research on tris(1H-indol-3-yl)methylium derivatives, which include alkyl chains, has shown that the length of the carbon chain is a critical determinant of antibacterial activity. nih.govresearchgate.net Specifically, derivatives with C5 and C6 alkyl chains have been found to be particularly potent. nih.govmdpi.com One of the most active compounds, featuring a C6 chain, exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net These derivatives also showed high activity against Staphylococcus epidermidis. nih.govmdpi.com
While generally less active against Gram-negative bacteria, some derivatives have shown moderate efficacy. nih.gov For instance, certain tris(1H-indol-3-yl)methylium derivatives with C5 and C6 chains displayed activity against Escherichia coli and Klebsiella pneumoniae. nih.govresearchgate.net Similarly, some indole-1,2,4-triazole conjugates have demonstrated moderate activity against Gram-negative strains like Escherichia coli, Pseudomonas aeruginosa, and Salmonella. mdpi.com However, activity against strains such as Salmonella cholerasuis and Pseudomonas aeruginosa has been reported to be negligible for some derivatives. nih.govresearchgate.net
The table below summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.
| Derivative Type | Bacterial Strain | Activity Level | MIC (μg/mL) | Reference |
| tris(1H-indol-3-yl)methylium (C6 chain) | Staphylococcus aureus (including MRSA) | High | 0.5 | nih.govresearchgate.net |
| tris(1H-indol-3-yl)methylium (C5 chain) | Staphylococcus epidermidis | High | 1.0 | nih.govmdpi.com |
| tris(1H-indol-3-yl)methylium (C6 chain) | Staphylococcus epidermidis | High | 0.5 | nih.govmdpi.com |
| tris(1H-indol-3-yl)methylium (C5 chain) | Klebsiella pneumoniae | Moderate | 2 | nih.gov |
| tris(1H-indol-3-yl)methylium (C6 chain) | Escherichia coli | Moderate | 8 | nih.govresearchgate.net |
| tris(1H-indol-3-yl)methylium (C6 chain) | Klebsiella pneumoniae | Moderate | 8 | nih.govmdpi.com |
| Indole-1,2,4-triazole conjugates | Escherichia coli | Moderate | ~250 | mdpi.com |
| Indole-1,2,4-triazole conjugates | Pseudomonas aeruginosa | Moderate | ~250 | mdpi.com |
| Indole-1,2,4-triazole conjugates | Salmonella | Moderate | ~250 | mdpi.com |
| Indole-1,2,4-triazole conjugates | Bacillus subtilis | Moderate | 250-500 | mdpi.com |
Antifungal Activity Against Pathogenic Fungi
Several derivatives of this compound have been investigated for their efficacy against pathogenic fungi, demonstrating a broad spectrum of activity. For instance, newly synthesized indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole (B1197879), and carbothioamide moieties have shown significant antifungal potential. turkjps.org These compounds were particularly effective against Candida krusei, in some cases surpassing the activity of the standard drug fluconazole. turkjps.org
Similarly, 1H-indole-4,7-diones have been identified as potent antifungal agents, exhibiting good activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov The introduction of a 1,3,4-thiadiazole ring to the indole structure has also yielded compounds with significant antifungal effects against various plant pathogenic fungi. nih.gov One such derivative, Z2, was highly effective against Botrytis cinerea, with an EC₅₀ value of 2.7 μg/mL, outperforming the commercial fungicides azoxystrobin (B1666510) and fluopyram. nih.gov
The antifungal activity of these derivatives is often linked to their ability to disrupt the fungal cell wall and membrane integrity. nih.gov This disruption can lead to increased cellular permeability and leakage of cellular contents, ultimately causing fungal cell death. nih.gov
The table below presents the in vitro antifungal activity of various this compound derivatives.
| Derivative Type | Fungal Strain | Activity Level | MIC/EC₅₀ (μg/mL) | Reference |
| Indole-1,2,4-triazole/1,3,4-thiadiazole | Candida krusei | Good | 3.125-50 | turkjps.org |
| 1H-Indole-4,7-diones | Candida krusei | Good | Not specified | nih.gov |
| 1H-Indole-4,7-diones | Cryptococcus neoformans | Good | Not specified | nih.gov |
| 1H-Indole-4,7-diones | Aspergillus niger | Good | Not specified | nih.gov |
| Indole-1,3,4-thiadiazole (Z2) | Botrytis cinerea | High | 2.7 (EC₅₀) | nih.gov |
| Indole-triazole conjugates | Candida tropicalis | Potent | 2 | mdpi.com |
Molecular Targets of Antimicrobial Action
The antimicrobial action of this compound derivatives is attributed to several molecular mechanisms. A primary target appears to be the bacterial cell membrane. Chimeric structures combining fragments of tris(1-alkylindol-3-yl)methylium and 3,4-disubstituted pyrrole-2,5-diones have been shown to act by disrupting the functioning of bacterial membranes. nih.gov
Furthermore, some indole derivatives containing a 1,3,4-thiadiazole moiety have been identified as potential succinate (B1194679) dehydrogenase inhibitors (SDHI). nih.gov This inhibition disrupts the mitochondrial respiratory chain, a vital process for cellular energy production, leading to mycelial death in fungi. nih.gov The disruption of the cell membrane in these cases is likely a downstream effect of this primary mechanism. nih.gov
In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents, demonstrating significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. nih.govmdpi.comnih.gov These compounds often exhibit selectivity, being more potent against cancer cells than non-cancerous cell lines. mdpi.com
For example, a series of (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov Compound 9e from this series showed high potency against HeLa, HT29, and MCF-7 cancer cell lines with IC₅₀ values of 0.37, 0.16, and 0.17 μM, respectively. nih.gov Similarly, bis-indole derivatives have shown enhanced antiproliferative effects compared to their monomeric counterparts. mdpi.com Compound 49, a bis-indole analogue, significantly inhibited the proliferation of the A549 lung cancer cell line with an IC₅₀ value of 16.1 μM. mdpi.com
The cytotoxic effects of these derivatives have been observed in various cancer cell lines, including those of the breast, colon, cervix, and lung. nih.govmdpi.comnih.gov The introduction of different substituents on the indole ring can significantly influence the antiproliferative activity. nih.gov For instance, the presence of a hydrogen atom on the indole nitrogen and a methoxy (B1213986) group at the C5- or C6-position of the indole nucleus often contributes to optimal activity. nih.gov
The table below summarizes the antiproliferative activity of selected this compound derivatives.
| Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference |
| Compound 9e ((3',4',5'-trimethoxyphenyl)-indolyl-propenone) | HeLa (Cervical Cancer) | 0.37 | nih.gov |
| Compound 9e ((3',4',5'-trimethoxyphenyl)-indolyl-propenone) | HT29 (Colon Carcinoma) | 0.16 | nih.gov |
| Compound 9e ((3',4',5'-trimethoxyphenyl)-indolyl-propenone) | MCF-7 (Breast Adenocarcinoma) | 0.17 | nih.gov |
| Compound 49 (bis-indole analogue) | A549 (Lung Carcinoma) | 16.1 | mdpi.com |
| Compound 5 (indole-aryl amide) | HT29 (Colon Carcinoma) | Low μM range | nih.gov |
Mechanisms of Apoptosis Induction
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net This process is often mediated by the activation of caspase-dependent pathways. researchgate.net
For instance, certain (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivatives have been shown to induce apoptosis in human myeloid leukemia U-937 cells. nih.gov Similarly, some indole-aryl amide derivatives promote apoptosis in HT29 colon cancer cells. nih.gov The induction of apoptosis by these compounds is often accompanied by the upregulation of pro-apoptotic proteins, such as Bax, and the cleavage of PARP. researchgate.netmdpi.com
Furthermore, some bis-indole derivatives have been found to induce autophagy, a cellular process of self-degradation, which can also lead to cell death. mdpi.com Compound 49, for example, induced autophagy in A549 lung cancer cells by upregulating proteins like Beclin-1 and LC3A/B. mdpi.com When combined with an autophagy inhibitor, this compound led to decreased cell proliferation and increased apoptosis. mdpi.com
Cell Cycle Modulation Studies
In addition to inducing apoptosis, this compound derivatives can also exert their antiproliferative effects by modulating the cell cycle, often causing cell cycle arrest at specific phases. nih.govnih.govnih.gov This prevents cancer cells from progressing through the cycle and dividing.
Several studies have shown that these compounds can induce cell cycle arrest at the G2/M phase. nih.govnih.gov For example, a (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivative caused cell cycle progression arrest at the G₂-M phase in U-937/Bcl-2 cells. nih.gov Other indole derivatives have been found to induce G2/M phase arrest in HeLa and HCT116 cancer cells. nih.gov
Alternatively, some derivatives can cause cell cycle arrest at the G1 phase. nih.govmdpi.com An indole-aryl amide derivative was shown to cause G1 phase arrest in HT29 cells. nih.gov Similarly, a 28-indole-betulin derivative caused MCF-7 breast cancer cells to arrest in the G1 phase, preventing them from entering the S phase. mdpi.com Some active derivatives of 2-(thiophen-2-yl)-1H-indole have been reported to cause cell cycle arrest at the S and G2/M phases in HCT-116 cells. nih.gov
In Vitro Antiviral and Antimalarial Activity
Indole derivatives have demonstrated considerable potential as both antiviral and antimalarial agents in laboratory settings. jetir.orgnih.gov
The indole scaffold is a key component in the development of new antiviral drugs. jetir.orgresearchgate.net Research has shown that certain indole derivatives can inhibit the replication of various viruses. For instance, some derivatives have been identified as inhibitors of the hepatitis C virus (HCV) RNA replication and influenza PA endonuclease activity. mdpi.com The mechanism often involves targeting viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp). mdpi.comnih.gov
One study reported on a water-soluble indole derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, which effectively inhibited SARS-CoV-2 replication in vitro. actanaturae.ru At a concentration of 52.0 μM, this compound completely suppressed the virus. actanaturae.ru The antiviral action of some indole derivatives is also attributed to their ability to inhibit syncytium formation induced by viral spike proteins. actanaturae.ru
| Compound | Virus | Activity | Mechanism of Action |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Completely inhibited replication at 52.0 μM. actanaturae.ru | Inhibition of viral replication, suppression of syncytium formation. actanaturae.ru |
| 2-hydroxypyrazino[1,2-a]indole-1,3(2H,4H)-diones | Hepatitis C Virus (HCV) | Potent inhibitors of HCV RNA replication. mdpi.com | Targeting HCV RNA-dependent RNA polymerase (RdRp). mdpi.com |
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Influenza A | IC50 of 7.53 µmol/L. jetir.orgresearchgate.net | Inhibition of viral replication. jetir.orgresearchgate.net |
Indole alkaloids and their synthetic derivatives have emerged as a promising class of antimalarial agents, showing activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.govinpa.gov.br The antimalarial potential of the indole moiety makes it a valuable template for designing new drugs. nih.gov
Studies on 3-piperidin-4-yl-1H-indoles have been conducted based on hits from whole-cell screens against P. falciparum. ijpsr.com While these studies have provided insights into structure-activity relationships, they have also shown that the 3-piperidin-4-yl-1H-indole scaffold is sensitive to most N-piperidinyl modifications. ijpsr.com Other research has focused on tetrahydro-β-carboline derivatives, which are structurally related to indoles. One such derivative, N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide, demonstrated the highest antiplasmodial activity in its series against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com
| Compound/Derivative Class | Plasmodium Strain(s) | Observed Activity |
| 3-piperidin-4-yl-1H-indoles | P. falciparum | Antiparasitic activity, intolerant to most N-piperidinyl modifications. ijpsr.com |
| N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (Compound 7) | P. falciparum (D10 and W2 strains) | Highest antiplasmodial activity in its series. mdpi.com |
| Isatin-quinoline hybrids (11b and 11f) | P. falciparum (W2 strain) | IC50 values of 11.8 and 13.5 nM, respectively. nih.gov |
| Indole-linked quinolinium (Compound 1a) | P. falciparum (3D7 strain) | IC50 value of 170 nM. acs.org |
Inhibition of Viral Replication Pathways
In Vitro Anti-inflammatory and Immunomodulatory Effects
Indole derivatives have been investigated for their ability to modulate inflammatory responses and interact with the immune system. nih.govamazonaws.com
The anti-inflammatory properties of indole derivatives are often linked to their ability to inhibit key enzymes and signaling pathways involved in inflammation. amazonaws.comchesci.com For instance, some indole derivatives act as cyclooxygenase (COX) inhibitors, which is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. chesci.comias.ac.in
Research on indole-imidazolidine derivatives, such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52), has shown a reduction in leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in in vitro models. nih.gov Similarly, an indole-hydantoin derivative, IH-1, was found to inhibit the production of nitric oxide (NO) and the secretion of chemokines CCL2 and CXCL1 by suppressing the mRNA expression of their corresponding genes. nih.gov This effect was mediated through the inhibition of NF-κB p65 phosphorylation. nih.gov
Furthermore, some indole derivatives have been shown to modulate the balance between Th1 and Th2 cytokines. nih.gov Th1 cells are associated with pro-inflammatory responses, producing cytokines like IL-2, IFN-γ, and TNF-α, while Th2 cells produce anti-inflammatory cytokines such as IL-4 and IL-5. nih.gov
| Compound/Derivative Class | Effect on Inflammatory Mediators | Mechanism |
| Indole-imidazolidine derivatives (LPSF/NN-52, LPSF/NN-56) | Reduced leukocyte migration and release of TNF-α and IL-1β. nih.gov | Modulation of the immune system. nih.gov |
| Indole-hydantoin derivative (IH-1) | Inhibited production of NO, CCL2, and CXCL1. nih.gov | Inhibition of NF-κB p65 phosphorylation at Ser276. nih.gov |
| Hydroxychavicol | Decreased pro-inflammatory (Th1) cytokines (IL-2, IFN-γ, TNF-α) and increased anti-inflammatory (Th2) cytokines (IL-4, IL-5). nih.gov | Modulation of Th1/Th2 cytokine balance. nih.gov |
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses. nih.govijrtspublications.org Indole and its derivatives, particularly those derived from tryptophan metabolism by the gut microbiota, are known to be ligands for AhR. nih.govfrontiersin.org Activation of AhR by these compounds can influence intestinal immune homeostasis and has been linked to anti-inflammatory effects. ijrtspublications.orgfrontiersin.org
Studies have shown that various indole derivatives produced by skin bacteria can activate AhR, suggesting a role for the skin microbiota in modulating skin homeostasis through this receptor. nih.gov In the context of cancer, AhR activation by indole derivatives has been shown to have anti-androgenic effects in prostate cancer cells through the AhR/AR pathway. mdpi.com Furthermore, the Brassica-derived phytochemical indolo[3,2-b]carbazole (B1211750) (ICZ), a potent AhR activator, has been shown to protect against oxidative DNA damage, a process dependent on the AhR/ARNT pathway. unimedizin-mainz.de
Modulation of Inflammatory Mediators and Cytokines
Other Receptor and Target System Modulation (e.g., Glucagon (B607659) Receptor Antagonism)
Beyond their antiviral, antimalarial, and anti-inflammatory activities, indole derivatives have been found to modulate other receptor systems.
A notable example is the development of indole-based glucagon receptor antagonists. ijpsr.infonih.gov The glucagon receptor is a target for the treatment of type 2 diabetes, as its inhibition can help to lower blood glucose levels. researchgate.net A series of indazole- and indole-based compounds were designed based on a pyrazole-based glucagon receptor antagonist lead. nih.gov Several of these new derivatives were identified as potent glucagon receptor antagonists with good in vitro profiles. nih.gov
Additionally, indole-2-carboxamide derivatives have been extensively studied as allosteric modulators of the cannabinoid receptor 1 (CB1). acs.orgnih.gov These compounds can enhance or inhibit the binding and/or efficacy of orthosteric ligands at the CB1 receptor. acs.orgnih.gov Structure-activity relationship studies have identified key structural features that influence their allosteric modulating activity, such as substituents on the indole and phenyl rings. nih.gov For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide was identified as a potent positive allosteric modulator of orthosteric agonist binding. acs.org
In Vitro Metabolic Pathways and Biotransformation of 1 Heptyl 1h Indole
Phase I Metabolic Transformations
Phase I metabolism of N-alkylindoles is predominantly carried out by the cytochrome P450 (CYP) enzyme system located in human liver microsomes (HLMs). caymanchem.comantoniocasella.eunih.govnih.gov These reactions primarily involve oxidation at various sites on the molecule. hyphadiscovery.com
Hydroxylation is a principal Phase I metabolic pathway for indole-containing compounds, leading to the formation of multiple monohydroxylated metabolites. hyphadiscovery.commdpi.comdshs-koeln.de For N-alkylindoles, this oxidation can occur on either the alkyl side chain or the indole (B1671886) ring system. caymanchem.commdpi.com
Alkyl Chain Hydroxylation: Studies on analogous compounds like JWH-018 and JWH-019 show that hydroxylation frequently occurs on the N-alkyl side chain. caymanchem.commdpi.com The terminal (ω) and penultimate (ω-1) carbons are common sites of oxidation. For 1-heptyl-1H-indole, this would correspond to hydroxylation at the C6 and C7 positions of the heptyl chain. Further oxidation of these hydroxylated metabolites can lead to the formation of a terminal carboxylic acid. caymanchem.commdpi.com
Indole Ring Hydroxylation: Aromatic hydroxylation of the indole nucleus is also a significant pathway. caymanchem.comhyphadiscovery.com The 5- and 6-positions of the indole ring are generally preferred sites for this reaction. hyphadiscovery.com For instance, the JWH 019 5-hydroxyindole (B134679) metabolite is a known biotransformation product of the 1-hexyl homologue. caymanchem.com
In addition to direct hydroxylation, other oxidative pathways contribute to the biotransformation of indole structures.
Dehydrogenation: This reaction involves the removal of hydrogen atoms, often occurring in combination with hydroxylation, to form ketone or aldehyde intermediates. caymanchem.comresearchgate.net For example, a secondary alcohol formed via hydroxylation on the heptyl chain could be further oxidized (dehydrogenated) to a ketone.
Dihydrodiol Formation: This pathway involves the oxidation of an aromatic system, such as the indole ring, by CYP enzymes to form an epoxide intermediate. caymanchem.comajol.info This reactive epoxide is then hydrolyzed by epoxide hydrolase to a more stable trans-dihydrodiol. caymanchem.comdshs-koeln.deresearchgate.net For related synthetic cannabinoids that possess a naphthoyl ring, dihydrodiol formation on that ring system is a major metabolic route. caymanchem.comdshs-koeln.deresearchgate.net This pathway has also been observed in the metabolism of other synthetic cannabinoids, sometimes in combination with other reactions like ester hydrolysis. nih.govresearchgate.net
Table 1: Common Phase I Metabolic Transformations of N-Alkylindoles
| Transformation | Metabolic Site | Resulting Product Type | Enzyme System | References |
|---|---|---|---|---|
| Monohydroxylation | N-Alkyl Chain (ω, ω-1) | Hydroxylated Alkyl Metabolite | Cytochrome P450 | caymanchem.commdpi.comhyphadiscovery.com |
| Monohydroxylation | Indole Ring (e.g., C5, C6) | Hydroxylated Indole Metabolite | Cytochrome P450 | caymanchem.comhyphadiscovery.comcaymanchem.com |
| Dihydroxylation | Multiple sites on chain/ring | Dihydroxylated Metabolite | Cytochrome P450 | caymanchem.comantoniocasella.eu |
| Dehydrogenation | Hydroxylated Alkyl Chain | Ketone Metabolite | Cytochrome P450 | researchgate.net |
| Carboxylation | Terminal Alkyl Carbon | Carboxylic Acid Metabolite | Cytochrome P450 | caymanchem.commdpi.com |
| Epoxidation/Hydrolysis | Indole Ring | Dihydrodiol Metabolite | CYP / Epoxide Hydrolase | nih.govdshs-koeln.deresearchgate.net |
While this compound itself lacks an ester group, this pathway is critically important for many structurally related synthetic cannabinoids that feature an ester or amide linker. frontiersin.org In these compounds, ester hydrolysis is often a dominant metabolic step, catalyzed by carboxylesterase enzymes found in human liver S9 fractions and microsomes. nih.gov This reaction cleaves the ester bond, yielding a carboxylic acid and an alcohol. frontiersin.orgunibo.it The resulting carboxylic acid metabolite is often one of the most abundant markers detected and can undergo further Phase I or Phase II metabolism. mdpi.comfrontiersin.orgnih.govunibo.it
Dehydrogenation and Dihydrodiol Formation
Phase II Conjugation Reactions (General Indole Metabolism)
Following Phase I oxidation, the newly formed hydroxyl and carboxyl functional groups serve as sites for Phase II conjugation reactions. nih.govreactome.org These reactions attach polar endogenous molecules to the metabolite, significantly increasing its water solubility and facilitating its elimination from the body. uomus.edu.iq For indole metabolites, the most prevalent conjugation pathways are glucuronidation and sulfation. researchgate.net
Glucuronidation is a major Phase II pathway for hydroxylated indole metabolites. caymanchem.comfrontiersin.orgwikipedia.org The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are located in the microsomes of liver cells and other tissues. reactome.orgnih.gov UGTs transfer glucuronic acid from the activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a hydroxyl group on the metabolite. hmdb.ca The resulting glucuronide conjugate is highly water-soluble and readily excreted in urine. wikipedia.orghmdb.ca Studies on hydroxylated metabolites of JWH-018 show they are extensively conjugated with glucuronide. wikipedia.org Similarly, indole-3-carboxylic acids can also form acyl glucuronides. nih.govacs.org Several UGT isoforms, including UGT1A9 and UGT1A10, have been identified as key enzymes in the glucuronidation of hydroxyindoles. dshs-koeln.denih.gov
Sulfation is another important Phase II conjugation pathway for indole compounds, especially for indoxyl (3-hydroxyindole). frontiersin.orgresearchgate.net This reaction is mediated by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. nih.govpnas.org In the liver, indoxyl is efficiently sulfated by SULT enzymes, such as SULT1A1, to form indoxyl sulfate. researchgate.netnih.gov This sulfated metabolite is then released into circulation for renal excretion. researchgate.netpnas.org Sulfation can also occur with other hydroxylated indole derivatives, contributing to their detoxification and elimination. researchgate.net
Table 2: Primary Phase II Conjugation Reactions in Indole Metabolism
| Reaction | Substrate Type | Enzyme Family | Endogenous Cofactor | Resulting Product | References |
|---|---|---|---|---|---|
| Glucuronidation | Hydroxylated Metabolites | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | O-Glucuronide Conjugate | wikipedia.orgnih.govhmdb.ca |
| Sulfation | Hydroxylated Metabolites (e.g., Indoxyl) | Sulfotransferases (SULTs) | PAPS | Sulfate Conjugate | frontiersin.orgresearchgate.netnih.gov |
Glucuronidation
Identification of Metabolites Using High-Resolution Analytical Techniques
The identification of metabolites of this compound and similar indole-containing compounds is accomplished using high-resolution analytical techniques, predominantly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.govmetabolomexchange.org This technology allows for the detection and structural elucidation of various metabolic products formed during in vitro incubations.
In studies of related indole derivatives, metabolites are typically identified by comparing the mass spectra of the parent compound with those of the metabolites. nih.gov Common metabolic transformations observed for compounds with an indole nucleus and an alkyl side chain include hydroxylation, carboxylation, and N-dealkylation. oup.com For instance, with compounds structurally similar to this compound, hydroxylation can occur on the N-alkyl chain (in this case, the heptyl group) or on the indole ring itself. oup.comajol.info
High-resolution mass spectrometry provides accurate mass measurements, which helps in determining the elemental composition of the metabolites. metabolomexchange.orgnih.gov Fragmentation patterns (MS/MS spectra) are then used to pinpoint the location of the metabolic modification on the molecule. nih.govnih.gov For example, the presence of specific fragment ions can indicate whether a hydroxyl group has been added to the alkyl chain or the indole moiety. oup.com
A study on a related compound, UR-144, which has a pentyl chain instead of a heptyl chain, identified several mono-hydroxylated metabolites on the N-pentyl chain. oup.com Further oxidation can lead to the formation of a carbonyl group on the alkyl chain. oup.com Another common metabolic pathway for N-alkylindoles is the formation of dihydrodiol metabolites. researchgate.net
Below is an interactive table summarizing common metabolic pathways for N-alkylindoles identified through high-resolution mass spectrometry:
| Metabolic Pathway | Description | Common Metabolite Types |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group. | Mono-hydroxylated, Di-hydroxylated |
| Carboxylation | Oxidation of an alkyl group to a carboxylic acid (-COOH). | Carboxylic acid derivatives |
| N-Dealkylation | Removal of the alkyl group from the nitrogen atom. | N-dealkylated indole |
| Ketone Formation | Oxidation of a secondary alcohol to a ketone (=O). | Carbonyl metabolites |
| Glucuronidation | Conjugation with glucuronic acid. | Glucuronide conjugates |
Enzymatic Systems Involved in In Vitro Metabolism (e.g., Cytochrome P450 Isozymes, Esterases)
The biotransformation of this compound is primarily mediated by phase I and phase II drug-metabolizing enzymes. thermofisher.com The cytochrome P450 (CYP) superfamily of enzymes, located mainly in the endoplasmic reticulum of liver cells, is the most important system for phase I oxidative metabolism. sigmaaldrich.com
Studies on various indole-containing compounds have identified several CYP isozymes responsible for their metabolism. For the simple indole molecule, CYP2E1 has been identified as a major isoform for its oxidation to indoxyl. nih.gov In the case of more complex synthetic indoles, multiple CYP enzymes are often involved. For example, the metabolism of the synthetic cannabinoid JWH-019, which has a hexyl chain, was found to be primarily mediated by CYP1A2. mdpi.comresearchgate.net Other research on different synthetic cannabinoids has implicated CYP3A4, CYP2C19, CYP2C9, CYP2B6, and CYP2C8 in their oxidative metabolism. nih.govnih.gov Flavin-containing monooxygenases (FMOs) can also contribute to the N-oxidation of the indole ring system. nih.gov
Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to further increase their water solubility. thermofisher.com For indole derivatives, glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a significant phase II pathway. researchgate.netnih.gov Hydroxylated metabolites are often substrates for UGT enzymes, leading to the formation of glucuronide conjugates. nih.gov
The following table summarizes the key enzymatic systems involved in the metabolism of indole derivatives:
| Enzyme Family | Primary Function | Specific Isozymes Implicated for Indole Derivatives |
|---|---|---|
| Cytochrome P450 (CYP) | Phase I Oxidation (e.g., hydroxylation, dealkylation) | CYP1A2, CYP2E1, CYP2C9, CYP2C19, CYP3A4 nih.govmdpi.comnih.govmdpi.com |
| UDP-glucuronosyltransferases (UGTs) | Phase II Glucuronidation | UGT1A10 and other hepatic UGTs nih.gov |
| Esterases | Hydrolysis of ester linkages (if present) | Various esterases nih.gov |
In Vitro Metabolic Stability and Intrinsic Clearance Determinations
Metabolic stability assays are crucial in early drug discovery to predict how quickly a compound will be metabolized in the body. srce.hr These assays are typically conducted in vitro using liver microsomes or hepatocytes. thermofisher.com The results are expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hr A short half-life and high intrinsic clearance indicate that the compound is rapidly metabolized. srce.hr
Intrinsic clearance is a measure of the intrinsic ability of the liver to metabolize a drug, independent of factors like blood flow. derangedphysiology.com It is calculated from the rate of disappearance of the parent compound during incubation with hepatocytes or microsomes. thermofisher.com
For example, studies on synthetic cannabinoids with structures similar to this compound have shown rapid metabolism. FDU-PB-22 and FUB-PB-22 were found to have short half-lives of 12.4 and 11.5 minutes, respectively, when incubated with human liver microsomes. researchgate.net Another compound, STS-135, had an even shorter in vitro half-life of 3.1 minutes and a high intrinsic clearance of 208.8 mL/min/kg. researchgate.net These values suggest extensive first-pass metabolism in the liver.
The intrinsic clearance values obtained from in vitro experiments can be scaled to predict the in vivo hepatic clearance in humans. srce.hrnih.gov This helps in anticipating the pharmacokinetic properties of a new chemical entity.
The table below shows example data for related compounds, illustrating how metabolic stability is reported:
| Compound | In Vitro System | Half-life (t1/2, min) | Intrinsic Clearance (CLint) |
|---|---|---|---|
| STS-135 | Human Liver Microsomes | 3.1 ± 0.2 | 208.8 mL/min/kg researchgate.net |
| FDU-PB-22 | Human Liver Microsomes | 12.4 | Not reported researchgate.net |
| FUB-PB-22 | Human Liver Microsomes | 11.5 | 57.1 mL/min/kg researchgate.net |
| JWH-019 | Human Liver Microsomes | Not reported | Vmax: 432.0 pmol/min/mg, Km: 31.5 µM mdpi.com |
Theoretical and Computational Investigations of 1 Heptyl 1h Indole
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and their relative energies. This analysis helps identify the most stable, low-energy conformers. The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping this surface is crucial for understanding the molecule's flexibility and the energy barriers between different conformations.
No studies on the conformational analysis or potential energy surface mapping of 1-heptyl-1H-indole were identified. Such an analysis would be complex due to the flexibility of the heptyl chain, which can adopt numerous conformations, each with a distinct energy level.
Spectroscopic Property Predictions through Computational Modeling
Computational modeling is a crucial tool for predicting and interpreting the spectroscopic properties of molecules like this compound. uochb.cz By simulating spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), researchers can gain a deeper understanding of the molecule's electronic structure, vibrational modes, and conformational dynamics. mdpi.comschrodinger.com
Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate spectroscopic parameters. researchgate.netresearchgate.net For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C chemical shifts. researchgate.net These predictions are invaluable for assigning experimental signals and confirming the structure of synthesized compounds. acs.orgwalisongo.ac.id Comparisons between calculated and experimental spectra for related indole (B1671886) structures have shown a high degree of correlation, validating the accuracy of these computational approaches. researchgate.netwalisongo.ac.id
Similarly, computational methods can simulate IR spectra by calculating the vibrational frequencies of the molecule. nanoacademic.com These simulations help in assigning specific absorption bands in an experimental IR spectrum to the corresponding molecular vibrations, such as the N-H stretching in an indole ring or the C-H stretching of the heptyl chain. acs.orgresearchgate.net The agreement between predicted and experimental frequencies, often improved by applying scaling factors, confirms the vibrational assignments and the calculated molecular geometry. acs.org
UV-Vis absorption spectra, which provide information about electronic transitions, can also be predicted using computational techniques like TD-DFT. mdpi.com These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as the π-π* transitions characteristic of the indole chromophore. mdpi.com
Below is a table illustrating the type of data generated from computational spectroscopic predictions for a representative N-alkylindole, compared with potential experimental values.
| Spectroscopic Data | Predicted Value (Computational) | Description |
| ¹H NMR | Chemical shifts (δ, ppm) for each proton. | Predictions are based on the calculated magnetic shielding of each nucleus. walisongo.ac.id |
| ¹³C NMR | Chemical shifts (δ, ppm) for each carbon. | Calculations help assign signals in proton-decoupled spectra, including quaternary carbons. researchgate.net |
| IR Spectroscopy | Vibrational frequencies (cm⁻¹) and intensities. | Correlates calculated vibrational modes (e.g., C-H stretch, C=C bend) with experimental peaks. acs.org |
| UV-Vis Spectroscopy | Maximum absorption wavelength (λmax, nm). | Predicts electronic transition energies, identifying the characteristic absorption of the indole chromophore. mdpi.com |
In Silico Prediction of Biological Activity and Target Interactions
Computational methods are instrumental in the early stages of drug discovery for predicting the biological activity of compounds and their interactions with protein targets. nih.govresearchgate.net For this compound, these in silico techniques can screen for potential therapeutic applications and guide the design of more potent and selective derivatives.
Drug design strategies are broadly categorized as ligand-based and structure-based. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govgardp.org This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. gardp.org By analyzing the chemical structures and biological activities of these known active and inactive compounds, a model, such as a Quantitative Structure-Activity Relationship (QSAR) or a pharmacophore, can be developed. japsonline.commdpi.com This model defines the key structural features required for biological activity, which can then be used to predict the activity of new compounds like this compound or to design novel molecules with improved properties. japsonline.commdpi.com
Structure-Based Drug Design (SBDD) utilizes the known 3D structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. gardp.orgdrugdiscoverynews.com Molecular docking, a primary tool in SBDD, predicts the preferred orientation and binding affinity of a ligand when it interacts with the target's binding site. nih.gov For instance, studies on 1-ethyl-1H-indole analogs used molecular docking to identify them as inhibitors of the enzyme autotaxin (ATX). nih.gov This same approach could be applied to this compound to screen its potential against a wide range of biological targets, predicting its binding mode and estimating its binding energy. nih.govnih.gov
The table below compares the core principles of these two drug design methodologies.
| Feature | Ligand-Based Drug Design (LBDD) | Structure-Based Drug Design (SBDD) |
| Primary Requirement | A set of known active and inactive molecules. gardp.org | 3D structure of the biological target (e.g., protein). gardp.org |
| Core Technique | QSAR, Pharmacophore Modeling. nih.gov | Molecular Docking, Molecular Dynamics. nih.gov |
| Objective | Identify common chemical features responsible for activity. mdpi.com | Predict ligand binding pose and affinity within the target's active site. drugdiscoverynews.com |
| Application | Used when target structure is unknown. | Used when target structure is known. |
Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. plos.org While molecular docking provides a static snapshot of the binding pose, MD simulations model the movements of atoms and molecules, offering deeper insights into the stability of the ligand-protein complex and the thermodynamics of binding. nih.gov
An MD simulation for the this compound-protein complex would typically involve the following steps:
System Setup : The docked complex is placed in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions. plos.org
Minimization and Equilibration : The system's energy is minimized to remove steric clashes, followed by a period of equilibration where temperature and pressure are stabilized. plos.org
Production Run : The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (atomic positions, velocities, and energies over time) is recorded. plos.org
From the trajectory, various properties can be analyzed to assess binding affinity and stability. The calculation of binding free energy is a key outcome, providing a quantitative measure of how strongly the ligand binds to the protein. nih.gov Additionally, analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal the stability of the complex and the flexibility of different parts of the protein upon ligand binding. nih.gov These simulations can identify key amino acid residues that form stable hydrogen bonds or other crucial interactions with this compound, information that is vital for optimizing the ligand's structure to improve binding. nih.gov
| MD Simulation Step | Purpose | Key Output/Analysis |
| System Solvation | To create a realistic physiological environment. | Solvated ligand-protein complex. |
| Equilibration | To bring the system to a stable temperature and pressure. | A stable system ready for production simulation. |
| Production MD | To simulate the dynamic motion of the complex over time. | Trajectory file containing atomic coordinates over time. |
| Analysis | To understand binding characteristics. | Binding Free Energy, RMSD, RMSF, Hydrogen Bond Analysis. nih.gov |
Ligand-Based and Structure-Based Drug Design Approaches
Computational Studies on Reaction Mechanisms and Pathways in Synthesis
Computational chemistry is a powerful asset for understanding and optimizing the synthesis of chemical compounds. For this compound, theoretical studies can elucidate reaction mechanisms, predict the feasibility of different synthetic routes, and identify potential byproducts.
The synthesis of N-alkylated indoles can proceed through various pathways, such as the direct N-alkylation of indole with a heptyl halide. Computational methods, particularly DFT, can be used to model the entire reaction coordinate. nih.gov This involves calculating the geometries and energies of the reactants, transition states, intermediates, and products.
By mapping the energy profile of a proposed reaction, chemists can:
Determine the Activation Energy : The energy barrier of the transition state indicates the kinetic feasibility of the reaction. A lower activation energy suggests a faster reaction rate.
Analyze Intermediates : The stability of any intermediates formed during the reaction can be assessed. For example, in the synthesis of related 1-alkoxyindoles, computational studies can help understand the formation of key intermediates like 1-hydroxyindoles. mdpi.com
Predict Regioselectivity and Stereoselectivity : When multiple products are possible, computational models can predict which isomer is more likely to form by comparing the energies of the different transition states leading to each product.
Investigate Catalytic Cycles : For catalyzed reactions, each step of the catalytic cycle can be modeled to understand the role of the catalyst and identify the rate-determining step.
For example, a computational study on the synthesis of this compound via the reaction of indole with 1-bromoheptane (B155011) in the presence of a base would model the deprotonation of indole to form the indolate anion, followed by the nucleophilic attack of the anion on the 1-bromoheptane. The calculated energy profile would confirm the mechanism and provide insights into the optimal reaction conditions (e.g., choice of base and solvent) to maximize the yield of the desired product. mdpi.com
Future Perspectives and Emerging Research Avenues for 1 Heptyl 1h Indole
Development of Novel Synthetic Strategies for Advanced N-Alkylated Indole (B1671886) Libraries
The synthesis of N-alkylated indoles, such as 1-heptyl-1H-indole, has traditionally faced challenges, including the competing alkylation at the C3 position due to the weak nucleophilicity of the indole nitrogen. koreascience.krnih.gov Future research is geared towards developing more efficient, regioselective, and environmentally friendly synthetic routes to create diverse libraries of N-alkylated indoles.
One promising avenue is the use of novel catalytic systems. For instance, palladium-catalyzed coupling reactions have been explored for the modular synthesis of substituted indoles. nih.gov Recent developments include the use of a Pt/HBEA catalyst for the selective N-alkylation of indoles with primary alcohols. nih.gov Another innovative approach involves a dearomatization-rearomatization strategy for the reductive cross-coupling of indoles with ketones in water, which tolerates a wide range of functional groups. nih.gov Furthermore, chemoselective N-alkylation has been achieved in aqueous microdroplets through a three-component Mannich-type reaction without a catalyst, offering a green chemistry approach. uchicago.edu
Future strategies will likely focus on:
Transition Metal Catalysis: Expanding the scope of metals like palladium, iridium, and copper to achieve highly regioselective N-alkylation of various indole substrates with different alkyl halides, alcohols, and other alkylating agents. nih.govnih.gov
Organocatalysis: Utilizing chiral phosphoric acids and other organocatalysts for the enantioselective N-alkylation of indoles, which is crucial for developing compounds with specific biological activities. researchgate.net
Flow Chemistry and Microwave-Assisted Synthesis: Employing these technologies to accelerate reaction times, improve yields, and enable high-throughput synthesis of N-alkylated indole libraries for screening. researchgate.netontosight.ai
Sustainable and Green Chemistry Approaches: Focusing on the use of renewable starting materials, such as those derived from lignin, and environmentally benign solvents and catalysts. vulcanchem.com A recent study demonstrated a modular synthetic route to biologically active indoles from lignin-derived aromatic platform chemicals. vulcanchem.com
Table 1: Comparison of Modern Synthetic Strategies for N-Alkylated Indoles
| Synthetic Strategy | Catalyst/Conditions | Key Advantages | Relevant Compounds | Citations |
| Catalytic N-Alkylation | Pt/HBEA | Selective N-alkylation with primary alcohols. | N-alkylated indoles | nih.gov |
| Reductive Cross-Coupling | Water, dearomatization-rearomatization | Tolerates various functional groups, uses ketones as alkylating agents. | N-alkylated indoles | nih.gov |
| Microdroplet Reaction | Aqueous microdroplets, catalyst-free | Chemoselective N-alkylation, green approach. | Functionalized indole aminals | uchicago.edu |
| Palladium-Catalyzed Coupling | Palladium/norbornene | Regioselective alkylation with primary alkyl bromides. | 2-alkyl-1H-indoles | nih.gov |
| Organocatalytic N-Alkylation | Chiral phosphoric acid | Enantioselective synthesis of N-alkylated indoles. | Chiral α-N-branched indoles | researchgate.net |
| Lignin Valorization | Pd-mediated C–N coupling | Utilizes renewable aromatic platform chemicals. | Lignin-based indoles | vulcanchem.com |
Exploration of Undiscovered Biological Targets and Mechanisms of Action
Indole derivatives are known to interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities. ijpsr.com For this compound, the lipophilic heptyl chain suggests potential interactions with lipid-rich environments like cell membranes and could influence its binding to various receptors. premierscience.comresearchgate.net
Future research will focus on identifying novel biological targets and elucidating the mechanisms of action for N-alkylated indoles like this compound. Some emerging areas of investigation include:
Cannabinoid Receptors: The indole scaffold is present in many synthetic cannabinoid receptor modulators. premierscience.com Structure-activity relationship (SAR) studies on indole-2-carboxamides have identified potent allosteric modulators for the cannabinoid receptor 1 (CB1). nih.gov The heptyl group in this compound could play a crucial role in binding affinity and selectivity for CB1 and CB2 receptors.
Enzyme Inhibition: Indole derivatives have shown potential as inhibitors of various enzymes. For example, some have been studied as arginase inhibitors for cancer therapy. pitt.edu The specific structure of this compound could be explored for its inhibitory activity against a range of enzymes implicated in disease.
Ion Channel Modulation: The interaction of N-alkylated indoles with ion channels is another area of interest. Their ability to permeate cell membranes makes them candidates for modulating ion channel function, which is critical in many physiological processes.
DNA Intercalation: Some bis-indole compounds have been shown to bind to the minor groove of DNA, leading to antibacterial effects. pitt.edu While this compound is a mono-indole, its potential to interact with DNA, perhaps through different mechanisms, could be investigated.
The exploration of these targets will be facilitated by techniques such as high-throughput screening, chemical proteomics, and structural biology to identify binding partners and understand the molecular basis of interaction.
Integration of Artificial Intelligence and Machine Learning in Indole SAR and Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. researchgate.netmdpi.com For N-alkylated indoles, including this compound, AI and ML can be powerful tools to navigate the vast chemical space and predict biological activity.
Future applications of AI and ML in this area include:
Predictive Modeling for SAR: ML algorithms can build predictive models that correlate the structural features of indole derivatives with their biological activity. researchgate.net This can guide the synthesis of new analogs of this compound with improved potency and selectivity.
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel indole-based molecules with desired properties. researchgate.netnih.gov These models can be trained on existing libraries of active compounds to generate new chemical entities with a high probability of being active against a specific target.
Target Identification and Validation: AI can analyze large biological datasets to predict potential molecular targets for compounds like this compound. researchgate.net This can help to uncover novel mechanisms of action and expand the therapeutic applications of this class of molecules.
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates is a critical step in drug development. ML models can be trained to predict the ADMET profile of indole derivatives, helping to prioritize compounds with favorable pharmacokinetic properties. mdpi.com
Table 2: Applications of AI/ML in Indole Drug Discovery
| AI/ML Application | Description | Potential Impact on this compound Research | Citations |
| Predictive SAR Modeling | Using algorithms to find relationships between molecular structure and biological activity. | Optimize the heptyl chain and indole substitutions for enhanced activity. | researchgate.netuni-due.de |
| De Novo Molecular Generation | Generating novel molecular structures with desired properties using generative models. | Design new N-alkylated indoles with improved target specificity and novelty. | researchgate.netnih.gov |
| Target Prediction | Analyzing biological data to identify potential molecular targets for a given compound. | Uncover new therapeutic applications and mechanisms of action. | researchgate.net |
| ADMET Profiling | Predicting the pharmacokinetic and toxicity properties of molecules. | Prioritize derivatives with better drug-like properties for further development. | mdpi.com |
Advancements in High-Throughput Analytical Methodologies for Complex Matrices
The detection and quantification of N-alkylated indoles in complex biological matrices like blood, urine, and wastewater is crucial for pharmacokinetic studies, drug monitoring, and environmental analysis. mdpi.com Future research will focus on developing more sensitive, specific, and high-throughput analytical methods.
Emerging trends in this area include:
Advanced Mass Spectrometry Techniques: The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) allows for the sensitive and selective detection of indole derivatives and their metabolites. ijpsr.comnih.gov Techniques like mass defect filtering can help to identify structural analogs in complex samples. ijpsr.com
Miniaturized and Automated Sample Preparation: The development of microextraction techniques, such as solid-phase microextraction (SPME), reduces solvent consumption and allows for automation, making the analysis of large numbers of samples more efficient.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique offers high separation efficiency and is well-suited for the analysis of polar and charged metabolites of indole derivatives in complex biological fluids. nih.govvulcanchem.com
Novel Sensing Technologies: The development of portable and low-cost sensors for the rapid detection of synthetic cannabinoids and related indole compounds on physical matrices is an active area of research.
These advancements will be critical for understanding the in vivo behavior of this compound and its derivatives.
Investigation of Enzymatic Biotransformation with Recombinant Systems
Understanding the metabolic fate of this compound is essential for predicting its efficacy and potential toxicity. Biotransformation studies using recombinant enzyme systems offer a powerful tool to identify the specific enzymes involved in its metabolism and to generate metabolites for further pharmacological evaluation. vulcanchem.com
Future research in this area will likely involve:
Metabolism by Cytochrome P450 (CYP) Enzymes: Recombinant human CYP enzymes can be used to determine which isoforms are responsible for the oxidation of this compound. mdpi.com For example, a study on the structurally similar JWH-019 (1-hexyl-1H-indol-3-yl)-1-naphthalenyl-methanone) identified several CYP enzymes, including CYP2J2, as being involved in its metabolism. mdpi.com
Phase II Conjugation Reactions: Investigating the role of enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases in the conjugation of hydroxylated metabolites of this compound is important for understanding its clearance from the body. mdpi.com
Chemoenzymatic Synthesis: Recombinant enzymes can be used as biocatalysts for the synthesis of novel indole derivatives. For example, reductive aminases can be used for the N-alkylation of amines, and other enzymes can be employed to create complex indole-containing structures. This approach offers a green and highly selective alternative to traditional chemical synthesis.
Production of Indole Precursors: Recombinant microorganisms can be engineered to produce indole and its precursors, which can then be used as starting materials for the synthesis of compounds like this compound. nih.gov
Table 3: Enzymes Involved in Indole Metabolism and Biotransformation
| Enzyme Class | Function | Relevance to this compound | Citations |
| Cytochrome P450 (CYP) | Phase I oxidation (e.g., hydroxylation) of xenobiotics. | Primary metabolic pathway for generating more polar metabolites. | mdpi.comvulcanchem.com |
| UDP-Glucuronosyltransferases (UGTs) | Phase II conjugation with glucuronic acid for excretion. | Detoxification and clearance of hydroxylated metabolites. | mdpi.com |
| Reductive Aminases | Catalyze the N-alkylation of amines. | Potential for biocatalytic synthesis of N-alkylated indoles. | |
| Tryptophanase | Produces indole from tryptophan in bacteria. | Source of the core indole scaffold for biosynthesis. | |
| Thiamine-Diphosphate (ThDP)-dependent Enzymes | Catalyze the formation of acyloin derivatives. | Chemoenzymatic synthesis of complex indole-containing molecules. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
